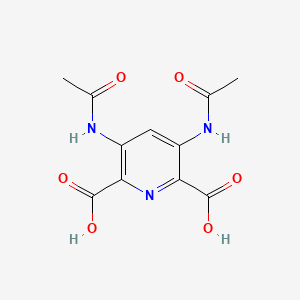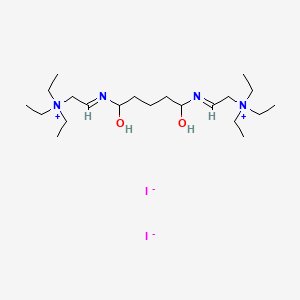![molecular formula C15H25N5S B14562737 Pyrazinecarbothioamide, N-[(diethylamino)methyl]-6-(1-piperidinyl)- CAS No. 61689-76-7](/img/structure/B14562737.png)
Pyrazinecarbothioamide, N-[(diethylamino)methyl]-6-(1-piperidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazinecarbothioamide, N-[(diethylamino)methyl]-6-(1-piperidinyl)- is a complex organic compound that features a pyrazine ring substituted with a carbothioamide group, a diethylamino methyl group, and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazinecarbothioamide, N-[(diethylamino)methyl]-6-(1-piperidinyl)- typically involves multi-step organic reactions. One common method includes the reaction of pyrazine derivatives with carbothioamide precursors under controlled conditions. The diethylamino methyl group can be introduced via alkylation reactions, while the piperidinyl group is often added through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Pyrazinecarbothioamide, N-[(diethylamino)methyl]-6-(1-piperidinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, Pyrazinecarbothioamide, N-[(diethylamino)methyl]-6-(1-piperidinyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for pharmaceutical development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as enzyme inhibitors or receptor modulators, contributing to the treatment of various diseases.
Industry
In the industrial sector, Pyrazinecarbothioamide, N-[(diethylamino)methyl]-6-(1-piperidinyl)- can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Pyrazinecarbothioamide, N-[(diethylamino)methyl]-6-(1-piperidinyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
Pyrazinecarboxamide: Similar structure but lacks the piperidinyl group.
Pyrazinecarbothioamide: Similar but without the diethylamino methyl group.
Piperidine derivatives: Compounds containing the piperidine ring but different substituents.
Uniqueness
Pyrazinecarbothioamide, N-[(diethylamino)methyl]-6-(1-piperidinyl)- is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
61689-76-7 |
|---|---|
Molecular Formula |
C15H25N5S |
Molecular Weight |
307.5 g/mol |
IUPAC Name |
N-(diethylaminomethyl)-6-piperidin-1-ylpyrazine-2-carbothioamide |
InChI |
InChI=1S/C15H25N5S/c1-3-19(4-2)12-17-15(21)13-10-16-11-14(18-13)20-8-6-5-7-9-20/h10-11H,3-9,12H2,1-2H3,(H,17,21) |
InChI Key |
COWPHOVVKJVPRD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CNC(=S)C1=CN=CC(=N1)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [2-(dimethylamino)ethoxy]acetate](/img/structure/B14562663.png)



![Methyl [4-hydroxy-3-(hydroxymethyl)phenyl]acetate](/img/structure/B14562677.png)
![N-Ethyl-2-[phenyl(2-phenylethenyl)arsanyl]ethan-1-amine](/img/structure/B14562678.png)



![1-{[(4-Nitrophenyl)methylidene]amino}-4,6-diphenylpyridin-2(1H)-one](/img/structure/B14562704.png)
![3-(2-Propylphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B14562720.png)



